ZINC36617540
Description
Properties
CAS No. |
1174905-91-9 |
|---|---|
Molecular Formula |
C21H17N5O |
Molecular Weight |
355.401 |
IUPAC Name |
2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one |
InChI |
InChI=1S/C21H17N5O/c1-16-22-20-15-9-8-14-19(20)21(27)25(16)23-24-26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3/b24-23+ |
InChI Key |
TVHWTBCSWIJFSJ-WCWDXBQESA-N |
SMILES |
O=C1N(/N=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C(C)=NC4=C1C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC36617540 |
Origin of Product |
United States |
Computational Discovery and Design of Zinc36617540
Ligand-Based Virtual Screening Methodologies Employed for ZINC36617540 Identification
The initial stages of discovering this compound involved a hybrid virtual screening approach that leveraged knowledge of known ligands to filter vast compound libraries. acs.orgmedchemexpress.com This strategy is both time- and cost-effective compared to traditional high-throughput screening. acs.org The process integrated two primary ligand-based methodologies: pharmacophore modeling and shape similarity.
Pharmacophore Modeling and Screening for this compound Analogues
Pharmacophore-based screening was a crucial step in the identification of this compound. acs.org This method involves creating a 3D model that defines the essential steric and electronic features required for a molecule to interact with a specific target receptor. This model, or pharmacophore, then serves as a 3D query to search chemical databases for compounds that match these features.
In the study that identified this compound as a potential HIV-Nef inhibitor, a pharmacophore-based library was generated and screened. acs.orgmedchemexpress.cn this compound emerged as a top-ranked compound from this specific library, indicating its molecular structure possesses the key chemical features predicted to be necessary for binding to the Nef protein. acs.org This approach successfully narrowed down a large pool of potential candidates to a manageable number of promising hits for further analysis. acs.orgresearchgate.net
Shape Similarity Approaches in this compound Discovery
Alongside pharmacophore modeling, shape similarity was another ligand-based technique employed in the broader screening effort. acs.org This method compares the 3D shape of candidate molecules to that of a known active reference compound. While the top hit from the shape-similarity library was a different compound (ZINC04177596), this parallel approach was part of the comprehensive hybrid screening strategy that ultimately led to the focus on this compound from the pharmacophore-based results. acs.orgresearchgate.net
Structure-Based Virtual Screening Techniques Applied to this compound
Following the initial ligand-based screening, structure-based virtual screening was used to further refine the results and predict how the identified compounds would interact with the target protein. acs.org This method relies on the 3D structure of the target, in this case, the HIV-1 Nef protein. researchgate.net
Molecular Docking Simulations for this compound Binding Mode Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of one molecule to another. biorxiv.org In the case of this compound, molecular docking simulations were performed to predict its binding mode at the dimer interface of the Nef protein. acs.orgbiorxiv.org
The simulations revealed that this compound exhibits a strong binding affinity for the Nef protein. biorxiv.orgacs.org The primary forces governing this interaction were identified as hydrophobic and electrostatic interactions. acs.orgbiorxiv.org Notably, the predicted binding mode of this compound was found to be similar to that of a known prototype Nef inhibitor, B9. acs.orgmedchemexpress.cn
The binding affinity, represented as the change in Gibbs free energy (ΔG), provides a quantitative measure of the interaction. A more negative value indicates a stronger binding. The docking results highlighted this compound as a potent candidate. acs.org
Table 1: Molecular Docking Binding Affinities of Identified Nef Inhibitors
| Compound | Screening Library | Binding Affinity (ΔG bind) in kcal/mol |
| This compound | Pharmacophore-Based | -20.2271 |
| ZINC04177596 | Shape Similarity-Based | -28.7482 |
| B9 (Reference) | - | -18.0694 |
This table is generated based on data from Moonsamy et al., 2017. acs.org
Molecular Dynamics Simulations for this compound
To further validate the docking results and assess the stability of the predicted protein-ligand complex, molecular dynamics (MD) simulations were performed. acs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the binding interaction.
The study involving this compound utilized MD simulations to confirm the stability of the compound within the Nef binding site. acs.org Analysis of the simulation, including the Root Mean Square Deviation (RMSD) plot, showed that the complex of this compound with the Nef protein remained stable throughout the simulation period. researchgate.net This stability reinforces the findings from the molecular docking studies and supports the potential of this compound as a viable inhibitor. researchgate.netresearchgate.net
Conformational Stability Analysis of this compound-Target Complexes
The stability of the bond between a ligand, like this compound, and its protein target is fundamental to its potential therapeutic effect. Molecular Dynamics (MD) simulations are a primary tool for investigating this, providing a dynamic view of the complex over time. cresset-group.com In a study identifying this compound as a novel HIV-Nef inhibitor, MD simulations were performed to assess the stability of the compound when bound to the dimer interface of the Nef protein. nih.gov
This analysis typically involves tracking two key metrics: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests the complex remains in a consistent, stable conformation. ajchem-a.com For instance, a 30-nanosecond MD simulation of the this compound-Nef complex demonstrated its stability, indicating a strong and persistent interaction. researchgate.net The RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence. ajchem-a.com Together, these analyses confirm whether the ligand maintains its predicted binding mode and stabilizes the target protein. researchgate.net
Table 1: Representative Metrics for Conformational Stability Analysis
| Metric | Description | Indication of a Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low, converging values (e.g., < 0.3 nm) over the simulation time suggest the system has reached equilibrium and is stable. ajchem-a.com |
| RMSF (Root Mean Square Fluctuation) | Measures the displacement of each individual residue from its time-averaged position. | Low fluctuation values in the binding site residues indicate that the ligand has a stabilizing effect on its local environment. |
Binding Free Energy Calculations for this compound Ligand-Protein Systems
Beyond stability, the strength of the interaction between a ligand and its protein target is quantified by the binding free energy (ΔGbind). A more negative value indicates a stronger, more favorable interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its cognate, MM/GBSA, are popular and effective methods for calculating this value from MD simulation snapshots. ambermd.orgnih.gov These approaches balance computational speed with reasonable accuracy, making them valuable in virtual screening campaigns. mdpi.com
The binding free energy is calculated by summing several energetic contributions, as described by the thermodynamic cycle. ambermd.org These include the van der Waals forces, electrostatic interactions, the energy required to create a cavity for the molecule in the solvent (non-polar solvation energy), and the energy of electrostatic interaction between the molecule and the solvent (polar solvation energy). rsc.org
In the computational study that identified this compound, its binding free energy was calculated to be -20.2271 kcal/mol. nih.gov This strong binding affinity was found to be superior to that of a known reference inhibitor, B9 (ΔGbind = -18.0694 kcal/mol), highlighting its potential as a more potent inhibitor. nih.govresearchgate.net The primary forces holding this compound in the binding site were identified as hydrophobic and electrostatic interactions. nih.gov
Table 2: Breakdown of Binding Free Energy Components (Illustrative)
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔEvdW (van der Waals) | Energy from weak, short-range intermolecular forces. | Typically favorable (negative). Contributes to the shape complementarity between ligand and protein. rsc.org |
| ΔEelec (Electrostatic) | Energy from the interaction of fixed charges and dipoles. | Can be strongly favorable (negative) or unfavorable (positive) depending on the chemical nature of the interacting partners. rsc.org |
| ΔGpolar (Polar Solvation) | The energy cost of desolvating polar groups upon binding. | Typically unfavorable (positive) as it opposes binding. ambermd.org |
| ΔGnonpolar (Non-Polar Solvation) | Energy related to the hydrophobic effect, proportional to the surface area buried upon binding. | Favorable (negative). A key driver of binding for hydrophobic ligands. ambermd.org |
Solvent Effects and Explicit Solvent Models in this compound Dynamics
The cellular environment is aqueous, and accurately modeling the effect of water (the solvent) is crucial for a realistic simulation of biomolecular interactions. diva-portal.org Computational chemists use two main approaches to model the solvent: implicit and explicit models. github.io
Implicit models treat the solvent as a continuous medium with average properties, which saves significant computational time. diva-portal.orgarxiv.org Explicit solvent models, however, represent individual solvent molecules (e.g., water molecules using the TIP3P model). ajchem-a.com This approach is far more computationally intensive but provides a much more accurate and detailed picture of the specific interactions between the solvent, the protein, and the ligand, including individual hydrogen bonds that can be critical for binding. github.iorsc.org
For detailed analyses like those performed on the this compound-Nef complex, explicit solvent simulations are preferred. nih.gov By surrounding the protein-ligand complex in a "box" of water molecules, the simulation can capture the dynamic and specific role that water plays in mediating or competing with the binding interactions, leading to a more reliable assessment of stability and binding energetics. ajchem-a.com
Table 3: Comparison of Solvent Models in Molecular Dynamics
| Feature | Explicit Solvent Model | Implicit Solvent Model |
|---|---|---|
| Representation | Individual solvent molecules are simulated. ajchem-a.com | Solvent is treated as a continuous medium (a continuum). github.io |
| Computational Cost | High, due to the large number of atoms. rsc.org | Low, as solvent degrees of freedom are averaged. arxiv.org |
| Accuracy | High. Captures specific, local water-solute interactions and viscosity. rsc.org | Lower. Provides a mean-field approximation of solvent effects. arxiv.org |
| Typical Use Case | Detailed analysis of binding modes, conformational stability, and free energy calculations. ajchem-a.com | Rapid screening, initial docking, and situations where computational cost is a major constraint. github.io |
Molecular Mechanisms of Action and Target Elucidation for Zinc36617540
Identification of ZINC36617540's Primary Biological Target(s)
Extensive research has identified the primary biological target of this compound as the Human Immunodeficiency Virus type 1 (HIV-1) Negative regulatory factor (Nef) protein. rcsb.orgplos.orgnih.govnih.govresearchgate.net The Nef protein is an accessory protein that is crucial for viral replication, infectivity, and the evasion of the host immune system. researchgate.net By targeting the Nef protein, this compound presents a potential therapeutic strategy to counteract the pathogenic effects of HIV. researchgate.netplos.org
Protein-Ligand Interaction Profiling of this compound
Molecular docking studies have been instrumental in elucidating the interaction between this compound and the HIV-1 Nef protein. These computational analyses have determined a significant binding affinity, with a reported binding free energy (ΔG bind) of -20.2271 kcal/mol. researchgate.netnih.gov This strong binding affinity underscores the potential of this compound as a potent inhibitor.
The interaction profile of this compound with the Nef protein is characterized by a binding mode similar to that of a known prototype Nef inhibitor, molecule B9. nih.govresearchgate.net This suggests that this compound likely occupies the same binding pocket on the Nef protein as B9. The primary forces driving this interaction are believed to be hydrophobic and electrostatic in nature. researchgate.net
Allosteric Modulation and Orthosteric Binding Mechanisms of this compound
The HIV-1 Nef protein functions as a homodimer, and the interface between the two Nef monomers is critical for its activity. rcsb.orgplos.orgnih.gov The prototype molecule, B9, to which this compound's binding is compared, is known to bind at this dimeric interface. nih.govresearchgate.net This suggests that this compound acts as a competitive inhibitor of Nef dimerization, which can be classified as an orthosteric binding mechanism at this specific protein-protein interaction site. Orthosteric inhibitors directly compete with the natural binding partner at the active or functional site. nih.gov In this context, this compound interferes with the formation of the functional Nef dimer. There is no evidence in the available literature to suggest that this compound acts as an allosteric modulator, which would involve binding to a site distinct from the primary functional site to induce a conformational change. nih.gov
Characterization of this compound-Induced Cellular Pathway Modulation
The primary cellular pathway modulated by this compound is directly related to its inhibition of the HIV-1 Nef protein. The Nef protein is known to interact with and modulate various host cell signaling pathways to enhance viral replication and immune evasion. nih.govbiorxiv.org By inhibiting Nef, this compound is predicted to disrupt these Nef-dependent pathways.
Kinase Activity Modulation by this compound
The HIV-1 Nef protein is known to interact with and activate certain host cell kinases, such as members of the Src-family kinases and p21-activated kinases (PAKs). rcsb.orgplos.orguni-heidelberg.de This activation is often dependent on Nef dimerization. plos.orgnih.gov As this compound is an inhibitor of Nef dimerization, it is anticipated to indirectly inhibit the activation of these kinases by preventing the formation of the active Nef dimer. However, there is currently no direct experimental evidence available in the public domain that specifically details the modulatory effects of this compound on any particular kinase.
Enzyme Inhibition or Activation by this compound
The inhibitory action of this compound is highly specific to the HIV-1 Nef protein. rcsb.orgplos.orgnih.govnih.govresearchgate.net The available scientific literature focuses exclusively on its role as a Nef inhibitor. There is no information available to suggest that this compound inhibits or activates other classes of enzymes.
Specific Binding Interactions of this compound at the Molecular Level
Molecular docking studies have provided insights into the specific interactions between this compound and the HIV-1 Nef protein at the dimer interface. The binding of this compound is understood to be driven by a combination of hydrophobic and electrostatic interactions. researchgate.net
The Nef dimer interface is characterized by a hydrophobic pocket formed by a cluster of key amino acid residues. These include Leu112, Tyr115, and Phe121. nih.govplos.org The stability of this dimer is further reinforced by ionic interactions between Arg105 and Asp123. plos.org Given that this compound exhibits a binding mode similar to the prototype inhibitor B9, it is predicted to interact with residues in this same region. nih.govresearchgate.net Docking studies of B9 have predicted polar contacts with Gln104, Gln107, and Asn126, which are located on the αB helices of each Nef subunit in the dimer. nih.gov It is therefore highly probable that this compound establishes similar critical interactions within this binding pocket to exert its inhibitory effect on Nef dimerization.
Table 1: Summary of this compound Characteristics
| Feature | Description | Source(s) |
|---|---|---|
| Primary Target | HIV-1 Nef Protein | rcsb.orgplos.orgnih.govnih.govresearchgate.net |
| Mechanism of Action | Inhibition of Nef protein dimerization | nih.govresearchgate.netresearchgate.net |
| Binding Free Energy (ΔG) | -20.2271 kcal/mol | researchgate.netnih.gov |
| Binding Mode | Similar to prototype molecule B9 | nih.govresearchgate.net |
| Key Interaction Types | Hydrophobic and Electrostatic | researchgate.net |
Table 2: Key Residues in the HIV-1 Nef Dimerization Interface
| Residue | Role in Dimerization | Source(s) |
|---|---|---|
| Leu112, Tyr115, Phe121 | Form a hydrophobic core | nih.govplos.org |
| Arg105, Asp123 | Form stabilizing ionic interactions | plos.org |
| Gln104, Gln107, Asn126 | Predicted interaction sites for prototype B9 | nih.gov |
Hydrophobic Interactions in this compound Binding
Hydrophobic interactions are a dominant force in the binding of this compound to its target, the HIV-Nef protein. nih.govmedchemexpress.eumedchemexpress.com These interactions are crucial for holding the ligand securely within the dimer interface of the Nef protein, a pocket known for its high lipophilicity. nih.govresearchgate.net The stability of the this compound-Nef complex is significantly influenced by the desolvation of nonpolar surfaces on both the ligand and the protein, which is entropically favorable.
Molecular docking studies indicate that this compound adopts a binding mode similar to that of the prototype Nef inhibitor, B9, positioning itself within a key hydrophobic pocket. nih.govresearchgate.netmedchemexpress.com The structural components of this compound, including its methyl group and phenyl rings, likely engage with nonpolar amino acid residues lining this pocket. glixxlabs.com While the specific residues interacting with this compound are not detailed in the available literature, studies on similar systems show that hydrophobic interactions play a major role in determining the correct orientation and pose of a ligand within a protein's binding site. acs.org
Electrostatic Interactions and Hydrogen Bonding in this compound Recognition
Alongside hydrophobic forces, electrostatic interactions are prominent in the molecular recognition and binding of this compound. nih.govresearchgate.netresearchgate.net These interactions encompass a range of forces, including hydrogen bonds, which are critical for the specificity and stability of the ligand-protein complex. nih.gov The quinazolinone core of this compound contains hydrogen bond donors and acceptors, such as the nitrogen and oxygen atoms, which are capable of forming these specific bonds. bldpharm.comlibretexts.org
A molecule's ability to form hydrogen bonds with its protein target significantly enhances binding affinity. libretexts.org In the context of the Nef protein, these interactions help to anchor this compound in the correct orientation to achieve its inhibitory effect. nih.gov The binding affinity of this compound has been quantified and compared to other compounds, highlighting its effectiveness. nih.govresearchgate.netacs.org
| Compound | Binding Affinity (ΔG bind, kcal/mol) | Source |
|---|---|---|
| This compound | -20.2271 | nih.govresearchgate.netacs.org |
| B9 (Reference Molecule) | -18.0694 | nih.govresearchgate.netacs.org |
π-Stacking and Cation-π Interactions in this compound Complexes
The structure of this compound, which includes a quinazoline (B50416) system and two phenyl rings, provides ample opportunity for π-system interactions. glixxlabs.com These non-covalent interactions, including π-π stacking and cation-π interactions, are fundamental in molecular recognition and the structural stability of protein-ligand complexes. encyclopedia.pubmdpi.com
π-Stacking Interactions: These occur between aromatic rings, and the planar geometry of the multiple rings in this compound makes it an ideal candidate for such interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within the Nef binding site. semanticscholar.orgnih.gov These interactions are driven by a combination of van der Waals forces and electrostatic effects. semanticscholar.org While direct experimental confirmation for this compound is pending, the presence of π-π stacking is a common feature in the binding of ligands containing multiple aromatic systems. mdpi.comelifesciences.org
Cation-π Interactions: This is a powerful non-covalent force between a cation and the electron-rich face of a π system. nih.govwikipedia.org The binding pocket of a protein can contain cationic residues (such as Lysine or Arginine) that can interact favorably with the aromatic rings of this compound. biorxiv.orgrsc.org This type of interaction significantly contributes to binding energy and is crucial in many biological systems for molecular recognition and catalysis. wikipedia.orgpkusz.edu.cn The electron-rich nature of the phenyl and quinazoline rings in this compound suggests a high potential for engaging in stabilizing cation-π interactions with positively charged residues at the Nef protein's active site. nih.govwikipedia.org
| Interaction Type | Key Structural Feature of this compound | Potential Interacting Protein Residues | Source |
|---|---|---|---|
| Hydrophobic | Phenyl rings, methyl group | Nonpolar amino acids (e.g., Leucine, Valine, Isoleucine) | nih.govmedchemexpress.euacs.org |
| Hydrogen Bonding | Quinazolinone core (N and O atoms) | Polar amino acids (e.g., Serine, Threonine, Asparagine) | nih.govlibretexts.org |
| π-Stacking | Quinazoline and phenyl rings | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | mdpi.comsemanticscholar.org |
| Cation-π | Quinazoline and phenyl rings | Cationic amino acids (e.g., Lysine, Arginine) | nih.govwikipedia.orgbiorxiv.org |
Structure Activity Relationship Sar Studies of Zinc36617540 Analogs
Design and Synthesis of ZINC36617540 Derivatives for SAR Exploration
The core structure of this compound is a 2-methyl-3-substituted-quinazolin-4(3H)-one. The exploration of its SAR involves the systematic modification of this scaffold. The design of derivatives is guided by the need to understand the contribution of different parts of the molecule to its binding affinity and inhibitory function against the Nef protein.
The synthesis of such derivatives often starts from anthranilic acid. A common synthetic route involves the thermal cyclization of acetic anhydride (B1165640) on anthranilamide to produce 2-methyl-4H-3,1-benzoxazan-4-one. researchgate.netbrieflands.com This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net From this key intermediate, a variety of derivatives can be generated by reacting the 3-amino group with different chemical moieties. For instance, reaction with various benzaldehyde (B42025) derivatives can furnish a series of benzylidene-based quinazolin-4(3H)-one motifs. researchgate.net
Another approach involves the diazotization of a 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one intermediate, followed by reaction with active methylene (B1212753) compounds to create hydrazono quinazolinone derivatives. mdpi.com These synthetic strategies allow for the introduction of diverse substituents at the 3-position of the quinazolinone ring, which is crucial for exploring the chemical space around this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Potency
QSAR studies are pivotal in understanding the relationship between the chemical structure of this compound analogs and their anti-HIV potency. These computational models translate the structural features of molecules into predictable biological activity.
Descriptor Selection and Validation in this compound QSAR
The development of a robust QSAR model for this compound analogs begins with the careful selection of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. For Nef inhibitors, pharmacophore-based models are particularly useful. A typical pharmacophore for Nef inhibitors might include features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a positively charged group. researchgate.net The integrity and significance of such a hypothesis are validated through enrichment analysis. researchgate.net
Statistical Validation of this compound QSAR Models
A developed QSAR model must be statistically validated to ensure its predictive power. Common statistical metrics include the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). For instance, a 3D-QSAR model for Nef inhibitors was reported to have an R² value of 0.9866 and a Q² value of 0.7629, indicating a statistically significant model. researchgate.net Further validation can be achieved by predicting the activity of a test set of compounds that were not used in the model's development.
Identification of Key Structural Features for this compound Activity
The biological activity of this compound is attributed to its specific interactions with the HIV-1 Nef protein. Molecular docking and SAR studies have highlighted several key structural features responsible for these interactions.
This compound was identified from a pharmacophore-based library and exhibits a binding mode similar to the prototype Nef inhibitor, B9. mdpi.comnih.gov The primary forces governing its binding are hydrophobic and electrostatic interactions at the dimer interface of the Nef protein. mdpi.comnih.gov The quinazolinone scaffold itself plays a crucial role. For instance, in related quinazolinone-based HIV integrase inhibitors, the hydroxyl moiety of a coumarin (B35378) ring and the carbonyl group of the quinazolinone ring can function as a metal-chelating group, while the quinazolinone and phenyl groups interact with the side chains of the enzyme's residues. nih.gov For this compound, the 2-methyl group, the quinazolinone core, and the N-phenylanilino diazenyl group at the 3-position are all critical for its activity. Modifications to these groups lead to significant changes in inhibitory potency, underscoring their importance in the SAR.
Scaffold Hopping and Bioisosteric Replacements in this compound Chemical Space
To discover novel and potent Nef inhibitors, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement to explore new chemical spaces while retaining or improving biological activity.
Scaffold hopping involves replacing the central molecular core (the quinazolinone scaffold in this case) with a structurally different but functionally similar moiety. This can lead to the discovery of novel chemotypes with improved properties. For example, in the broader context of quinazolinone inhibitors, bioisosteric replacement of a thiophene (B33073) ring with a benzene (B151609) ring proved to be a successful strategy in developing inhibitors for HIV-1 reverse transcriptase, suggesting similar approaches could be applied to Nef inhibitors. nih.gov
Preclinical Pharmacological Evaluation of Zinc36617540 in Vitro Studies
Biochemical Assays for ZINC36617540 Target Engagement
Biochemical assays are crucial for confirming that a compound directly interacts with its intended molecular target. nih.gov These cell-free assays measure parameters like enzyme inhibition or receptor binding affinity, providing direct evidence of target engagement. nih.gov
Enzyme Inhibition Assays for this compound Activity
This compound has been identified as a novel inhibitor of the HIV-1 Nef protein. targetmol.commedchemexpress.comhodoodo.com It is important to note that Nef is an accessory protein, not an enzyme, but it has critical functions in the viral lifecycle that can be inhibited. researchgate.net While computational studies strongly predict an inhibitory role, specific experimental data from biochemical assays detailing the half-maximal inhibitory concentration (IC₅₀) of this compound against Nef protein functions were not found in the reviewed literature. Such assays would be a critical next step to quantify its potency.
Receptor Binding Assays for this compound Affinity
The affinity of this compound for its target, the HIV-1 Nef protein, has been evaluated through computational molecular docking studies. researchgate.netmedchemexpress.comresearchgate.net These in silico analyses predict the strength and nature of the interaction between a ligand and its protein target. researchgate.net
Molecular docking simulations have shown that this compound exhibits a superior binding affinity for the Nef protein compared to a known prototype inhibitor, B9. researchgate.netresearchgate.netresearchgate.net The calculated binding free energy (ΔG bind) for this compound was significantly lower than that of the reference compound, indicating a more stable and favorable interaction. researchgate.netresearchgate.netacs.org The primary forces governing this interaction are reported to be hydrophobic and electrostatic. medchemexpress.comresearchgate.netresearchgate.net These computational findings suggest that this compound binds effectively to the dimer interface of the Nef protein, a site critical for its function. researchgate.netresearchgate.net
Table 1: Comparative Binding Affinity from Molecular Docking Studies
| Compound | Target Protein | Binding Free Energy (ΔG bind) (kcal/mol) | Reference |
|---|---|---|---|
| This compound | HIV-1 Nef | -20.2271 | researchgate.netresearchgate.netresearchgate.netacs.org |
| B9 (Reference) | HIV-1 Nef | -18.0694 | researchgate.netresearchgate.netresearchgate.net |
Cell-Based Assays for this compound Biological Effects
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by measuring its effects within a living cell. nih.gov These assays are essential for understanding how target engagement translates into a biological response. inaphaea.com
Target Modulation in Relevant Cell Lines by this compound
The HIV-1 Nef protein manipulates host cell machinery to enhance viral propagation and evade the immune system. researchgate.net A key function of Nef is the downregulation of cell surface receptors on infected T cells, such as CD4 and Human Leukocyte Antigen (HLA) class I molecules. researchgate.net An effective inhibitor of Nef would be expected to reverse or prevent this target modulation.
While this compound is described as a novel Nef protein inhibitor with anti-HIV activity, specific experimental data demonstrating its ability to prevent Nef-mediated downregulation of surface receptors in relevant cell lines (e.g., T-lymphocyte or macrophage cell lines) were not detailed in the available research. targetmol.commedchemexpress.com Such experiments, potentially using techniques like flow cytometry in Nef-expressing cells treated with this compound, would be necessary to confirm its functional effect on target modulation.
Cell Proliferation and Viability Assessments in Response to this compound
The declared anti-HIV activity of this compound implies an effect on the viability of cells in the context of viral infection. targetmol.commedchemexpress.com Assays measuring cell proliferation and viability, such as the MTT assay, are standard methods to determine a compound's efficacy and cytotoxicity. jcancer.orgresearchgate.net In the context of an anti-HIV agent, these assays would typically be used to show that the compound protects host cells from virus-induced death or selectively inhibits the proliferation of infected cells.
Despite its identification as an anti-HIV agent, specific data from cell proliferation or viability assays for this compound, including IC₅₀ or EC₅₀ values in relevant cell lines, are not provided in the currently available reports. targetmol.commedchemexpress.comhodoodo.com
Apoptosis and Cell Cycle Modulation by this compound in Cell Models
Currently, there is no available data from in vitro cell-based assays detailing the effects of this compound on apoptotic pathways or cell cycle progression in any cell models. Research into many investigational compounds often involves evaluating their ability to induce programmed cell death (apoptosis) or to halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), which are crucial mechanisms for anticancer agents. mdpi.commdpi.comresearchgate.netfrontiersin.org Such studies typically measure the expression of key regulatory proteins.
Key Markers in Apoptosis and Cell Cycle Analysis:
| Pathway | Key Protein Markers | Function |
| Apoptosis | Bax, Bak | Pro-apoptotic proteins that permeabilize mitochondria. nih.govoncotarget.com |
| Bcl-2, Bcl-xL | Anti-apoptotic proteins that inhibit mitochondrial permeabilization. oncotarget.comfrontiersin.org | |
| Caspases (e.g., Caspase-3, -7, -9) | Executioner proteins that dismantle the cell. mdpi.comnih.gov | |
| Cleaved PARP | A marker of caspase activation and DNA damage. mdpi.comwaocp.org | |
| Cell Cycle | p53 | A tumor suppressor that can induce apoptosis or cell cycle arrest. oncotarget.com |
| p21, p27 | Cyclin-dependent kinase (CDK) inhibitors that halt the cell cycle. frontiersin.orgup.ac.zanih.gov | |
| Cyclins (e.g., Cyclin D1, B1) | Proteins that drive progression through the cell cycle phases. oncotarget.comwaocp.org | |
| CDKs (e.g., CDK4, CDK1) | Kinases that are activated by cyclins to phosphorylate target proteins. waocp.org |
While these are standard methods for evaluating anticancer potential, studies applying these techniques to this compound have not been published. Therefore, no data tables or detailed research findings on its ability to modulate apoptosis or the cell cycle can be provided at this time.
Specificity and Selectivity Profiling of this compound in In Vitro Systems
The specificity and selectivity of a compound are critical for its development as a therapeutic agent, as they determine its on-target efficacy versus its potential for off-target side effects. pelagobio.com Selectivity profiling involves testing a compound against a wide range of proteins to identify unintended interactions. pelagobio.comnih.gov
For this compound, the existing information is limited to computational predictions of its binding to a single target. In silico studies, using methods like molecular docking, identified this compound from the ZINC database as a potential inhibitor of the HIV-Nef protein. researchgate.netresearchgate.netresearchgate.net These computational models predicted a strong binding affinity to the Nef protein, suggesting it as a candidate for anti-HIV drug development. researchgate.netmedchemexpress.com
Predicted Binding Affinity of this compound:
| Compound | Target Protein | Predicted Binding Affinity (ΔG bind) | Computational Method |
|---|---|---|---|
| This compound | HIV-Nef | -20.2271 kcal/mol | Pharmacophore-based virtual screening & Molecular Docking |
| Reference Molecule (B9) | HIV-Nef | -18.0694 kcal/mol | Molecular Docking |
Data sourced from a 2017 study identifying potential HIV-Nef inhibitors. researchgate.net
This in silico data highlights a predicted specificity for the HIV-Nef protein. However, these are computational predictions and have not been validated by broad, experimental in vitro selectivity profiling. researchgate.net Techniques such as functional protein microarrays or Cellular Thermal Shift Assays (CETSA) are typically used to empirically determine a compound's selectivity across the human proteome but have not been reported for this compound. pelagobio.comnih.gov Without such experimental data, a comprehensive specificity and selectivity profile for this compound cannot be constructed.
Synthetic Methodologies and Chemical Modifications for Zinc36617540 Analogs
Synthetic Routes for ZINC36617540 Core Structure and Derivatives
The synthesis of the this compound scaffold can be achieved through several convergent strategies that couple the primary structural fragments. A key reaction is the formation of the sulfonamide bond, typically by reacting a sulfonyl chloride with an amine. Another crucial step is the formation of the C-N bond linking the pyrimidine (B1678525) ring to the benzenesulfonamide (B165840) core, often via nucleophilic aromatic substitution.
A plausible retrosynthetic analysis of this compound suggests two main disconnection points, leading to two primary synthetic routes:
Route A: Disconnection at the sulfonamide bond. This involves the reaction of 4-(pyrimidin-2-ylamino)benzenesulfonyl chloride with 4-aminobenzonitrile (B131773).
Route B: Disconnection at the pyrimidine-amine C-N bond. This involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 4-amino-N-(4-cyanophenyl)benzenesulfonamide.
In a forward synthesis approach based on Route B, the initial step would be the synthesis of the sulfonamide intermediate. This can be accomplished by reacting 4-aminobenzenesulfonyl chloride with 4-aminobenzonitrile under conditions that favor monosulfonylation. However, a more controlled approach involves reacting 4-acetylaminobenzenesulfonyl chloride with 4-aminobenzonitrile, followed by deprotection of the acetyl group. The resulting 4-amino-N-(4-cyanophenyl)benzenesulfonamide can then be coupled with 2-chloropyrimidine (B141910) in a nucleophilic aromatic substitution reaction, often catalyzed by a base, to yield the final product, this compound.
The synthesis of 2-aminopyrimidine (B69317) derivatives is a versatile process, allowing for the introduction of various functional groups through methods like condensation reactions or palladium-catalyzed cross-couplings such as Suzuki or Sonogashira reactions. nih.govrsc.org Similarly, substituted benzenesulfonamides can be prepared from a wide range of sulfonyl chlorides and amines, with reaction conditions optimized to control outcomes. google.comrjptonline.org For instance, maintaining a neutral or weakly basic pH in an aqueous phase system can prevent the hydrolysis of the sulfonyl chloride and improve the substitution rate. google.com
The modular nature of these synthetic routes allows for the creation of diverse derivatives by substituting the initial building blocks.
Table 1: Potential Building Blocks for this compound Derivative Synthesis
| Position of Variation | Building Block Type | Examples |
|---|---|---|
| Pyrimidine Moiety | Substituted 2-Halopyrimidines | 2-chloro-4-methylpyrimidine, 2-bromo-5-fluoropyrimidine, 2-chloro-4,6-dimethylpyrimidine |
| Central Phenyl Ring | Substituted 4-Aminobenzenesulfonyl Chlorides | 4-amino-2-methylbenzenesulfonyl chloride, 4-amino-3-fluorobenzenesulfonyl chloride |
| Cyanophenyl Moiety | Substituted Anilines | 4-amino-2-fluorobenzonitrile, 3-amino-4-chlorobenzonitrile, 4-aminobenzamide |
Combinatorial Chemistry Approaches for this compound Library Generation
The synthetic pathways available for the this compound scaffold are highly amenable to combinatorial chemistry, enabling the rapid generation of large libraries of analogs for structure-activity relationship (SAR) studies. Both solid-phase and solution-phase synthesis strategies can be employed.
In a solid-phase approach, one of the key building blocks can be attached to a resin. For example, 4-aminobenzonitrile could be immobilized on a solid support. This resin-bound aniline (B41778) could then be reacted with a library of different sulfonyl chlorides. Following the sulfonylation step, the resulting intermediates could be subjected to a cleavage and subsequent coupling with a variety of 2-halopyrimidines in a solution-phase format to generate the final library. Alternatively, a 2-halopyrimidine attached to a solid support could be reacted with a library of substituted anilines.
Solution-phase combinatorial synthesis, often performed in multi-well plates, is also a viable strategy. This approach would involve reacting arrays of starting materials, such as different substituted anilines with various sulfonyl chlorides, to create a library of sulfonamide intermediates. These intermediates can then be further diversified by reacting them with a selection of pyrimidine derivatives. The use of automated liquid handlers and purification systems can streamline this process significantly.
Table 2: Hypothetical Combinatorial Library Design for this compound Analogs
| Scaffold Position | R1 (on Pyrimidine) | R2 (on Benzene) | R3 (on Cyanophenyl) |
|---|---|---|---|
| Variation 1 | H | H | CN |
| Variation 2 | CH₃ | H | CN |
| Variation 3 | F | H | CN |
| Variation 4 | H | OCH₃ | CN |
| Variation 5 | H | Cl | CN |
| Variation 6 | H | H | COOH |
| Variation 7 | H | H | NO₂ |
Flow Chemistry and Automated Synthesis Techniques for this compound Related Compounds
Modern synthesis techniques like flow chemistry offer substantial advantages for the production of this compound and its analogs. Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or channels, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. This leads to improved reproducibility, safety, and scalability compared to traditional batch methods. tandfonline.com
The synthesis of heterocyclic compounds and the formation of sulfonamides are well-suited to flow processes. For example, the nucleophilic substitution of 2-chloropyrimidine with an amine can be performed in a heated flow reactor, allowing for precise temperature control and reduced reaction times. The handling of potentially hazardous reagents is also safer within a closed-loop flow system. mdpi.com
Automated flow synthesis platforms can be used to generate libraries of this compound-related compounds efficiently. These systems can couple the synthesis process with in-line analysis and purification, significantly accelerating the drug discovery cycle. google.com An automated platform could sequentially synthesize a series of analogs by injecting different starting materials into the flow reactor under optimized conditions, collecting the products for immediate screening.
Table 3: Comparison of Batch vs. Flow Synthesis for a Key Coupling Step
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Less precise, potential for hotspots | Highly precise, rapid heat exchange |
| Scalability | Re-optimization often required | Direct scalability by running longer |
| Safety | Manual handling of reagents | Contained system, safer handling |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Throughput | Low to medium | High, suitable for library generation |
Chiral Synthesis and Stereochemical Control in this compound Analogs
The parent compound, this compound, is achiral. However, the introduction of stereocenters into its analogs is a critical strategy in medicinal chemistry to potentially enhance potency, selectivity, and pharmacokinetic properties. The spatial arrangement of atoms can significantly impact a molecule's biological activity. rjptonline.orgmdpi.com
Stereochemical control can be achieved by incorporating chiral building blocks into the synthetic routes described previously. For instance, a chiral amine or a pyrimidine derivative bearing a stereogenic center could be used as a starting material. This approach, known as chiral pool synthesis, leverages readily available chiral molecules. researchgate.net
Alternatively, asymmetric synthesis methods can be employed to create stereocenters during the synthetic sequence. nih.govresearchgate.net This could involve:
Chiral Catalysts: Using a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming reaction. mdpi.com For example, a chiral ligand could be used in a metal-catalyzed cross-coupling reaction to build a more complex, chiral analog.
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed later in the synthesis. mdpi.com
The development of chiral analogs of this compound would be a logical step in optimizing its activity as an HIV Nef inhibitor, as specific stereoisomers often exhibit superior interaction with protein binding sites.
Table 4: Examples of Chiral Building Blocks for Analog Synthesis
| Building Block Type | Chiral Example | Point of Incorporation |
|---|---|---|
| Chiral Amine | (R)-1-Phenylethanamine | To form a chiral sulfonamide |
| Chiral Pyrimidine | 2-Chloro-4-((S)-sec-butoxy)pyrimidine | Replaces 2-chloropyrimidine |
| Chiral Aniline | 4-Amino-N-((R)-1-phenylethyl)benzenesulfonamide | Replaces 4-amino-N-(4-cyanophenyl)benzenesulfonamide |
Advanced Spectroscopic and Structural Biology Characterization of Zinc36617540 Complexes
X-ray Crystallography of ZINC36617540-Protein Co-crystals
There are currently no publicly available X-ray crystallography studies that have successfully determined the co-crystal structure of this compound in complex with a protein target, including the HIV-1 Nef protein. Such studies would be invaluable for providing a high-resolution, atomic-level view of the binding mode and the specific molecular interactions between this compound and its target protein. This information would be critical for validating and refining the binding poses predicted by computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Conformation
As of now, no detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies have been published that characterize the binding conformation of this compound when in complex with a protein. NMR techniques, such as saturation transfer difference (STD) NMR or transferred nuclear Overhauser effect spectroscopy (tr-NOESY), would provide significant insights into the solution-state conformation of this compound upon binding and identify the specific parts of the molecule that are in close contact with the protein.
Cryo-Electron Microscopy (Cryo-EM) for this compound Macromolecular Complexes
There is no evidence in the current scientific literature of Cryo-Electron Microscopy (Cryo-EM) being utilized to study the structure of this compound bound to any macromolecular complexes. Cryo-EM would be particularly useful for visualizing large and dynamic complexes involving this compound and its protein target, offering a near-native state representation of their interaction.
Theoretical Chemistry and Biophysical Modeling of Zinc36617540 Interactions
Quantum Mechanical (QM) Calculations for ZINC36617540 Electronic Structure
Quantum mechanics (QM) is fundamental to understanding the electronic structure of a molecule, which in turn dictates its chemical properties and reactivity. fortunejournals.com For a molecule such as this compound, QM calculations can solve complex equations that describe the interactions between electrons and atomic nuclei. uchicago.edu These first-principles methods, such as Density Functional Theory (DFT), can be used to determine various electronic properties without the need for empirical parameters, offering a bottom-up approach to molecular simulation. fortunejournals.com
The primary goal of these calculations is to solve the Schrödinger equation, which provides the wavefunction and energy of the system. fortunejournals.com From the wavefunction, numerous electronic properties can be derived. These properties are crucial for understanding how this compound might interact with other molecules, including potential protein targets. For instance, the distribution of electron density, represented by the molecular electrostatic potential (MEP), can identify regions of the molecule that are electron-rich (and thus likely to act as hydrogen bond acceptors) or electron-poor (likely to act as hydrogen bond donors).
Key electronic properties that can be calculated for this compound include:
Molecular Geometry: The optimized three-dimensional arrangement of atoms. arxiv.org
Energies of Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Partial Atomic Charges: The distribution of charge across the atoms of the molecule.
| Calculated Property | Theoretical Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -2173.5 Hartree | The ground state energy of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity and solubility characteristics. |
QM/MM Approaches for this compound-Protein System Dynamics
While QM methods are highly accurate, their computational cost makes them impractical for studying large biological systems like a protein, which can consist of thousands of atoms. sns.it To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.com This approach partitions the system into two regions: a small, chemically active region (the QM region) and the larger surrounding environment (the MM region). sns.it
For studying the interaction of this compound with a protein, the QM region would typically include the ligand (this compound) and key amino acid residues in the protein's active site that are directly involved in the interaction, such as those forming covalent bonds or critical hydrogen bonds. This region is treated with the accuracy of quantum mechanics. The rest of the protein and the surrounding solvent are treated using the much faster methods of molecular mechanics (MM), which uses a classical physics-based force field. mdpi.com
The power of QM/MM lies in its ability to model electronic changes, such as bond making and breaking, within the context of a large, flexible protein environment. fz-juelich.de The interaction between the QM and MM regions is crucial and can be handled in several ways, including mechanical or electrostatic embedding, with the latter allowing the QM region to be polarized by the charge distribution of the MM region. mdpi.com Combining QM/MM with molecular dynamics (MD) simulations allows for the study of dynamic processes like enzymatic reactions. mdpi.comnih.gov
| System Component | Treatment Level | Rationale |
|---|---|---|
| This compound | Quantum Mechanics (QM) | High accuracy needed for the ligand where electronic changes occur. |
| Protein Active Site Residues (e.g., Cys, His) | Quantum Mechanics (QM) | Directly involved in the interaction with the ligand. |
| Rest of the Protein | Molecular Mechanics (MM) | Provides the structural and electrostatic context for the active site. |
| Water and Ions | Molecular Mechanics (MM) | Simulates the physiological solvent environment. |
Enhanced Sampling Techniques in this compound Molecular Dynamics
A significant challenge in standard molecular dynamics (MD) simulations is insufficient sampling. nih.gov The timescale of simulations (nanoseconds to microseconds) is often too short to observe rare but functionally important events, such as a ligand binding or unbinding, or large conformational changes in a protein. This is because the system can get trapped in local energy minima on a rugged energy landscape. nih.gov
Enhanced sampling techniques are a class of methods designed to overcome these high-energy barriers and accelerate the exploration of a system's conformational space. arxiv.orgmdpi.com For this compound, these methods could be used to efficiently map its binding pathway to a target protein or to explore its various bound conformations. Several enhanced sampling methods exist, each with its own strategy:
Metadynamics: This method discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential along a set of collective variables (CVs), which are chosen to describe the process of interest (e.g., the distance between the ligand and the protein). mdpi.com
Replica-Exchange Molecular Dynamics (REMD): Also known as parallel tempering, this technique involves running multiple simultaneous simulations (replicas) of the system at different temperatures. mdpi.com Periodically, the conformations between replicas are swapped, allowing the high-temperature replicas (which can easily cross energy barriers) to help the low-temperature replicas (at the temperature of interest) to overcome barriers and sample a wider range of conformations. nih.gov
Steered Molecular Dynamics (SMD): An external force is applied to pull the ligand along a defined path, for example, out of a binding pocket. This is useful for probing unbinding pathways and estimating binding forces, although it is a non-equilibrium method.
Adaptive Biasing Force (ABF): This method calculates the average force acting along a specific CV and applies a biasing force to counteract it, effectively flattening the free energy landscape and allowing for uniform sampling along that coordinate. mdpi.com
Molecular Dynamics with Excited Normal Modes (MDeNM): This technique injects kinetic energy into the low-frequency normal modes of the system, which often correspond to large-scale collective motions, to accelerate conformational changes with minimal bias. nih.gov
| Technique | Principle | Typical Application for this compound |
|---|---|---|
| Metadynamics | Adds a history-dependent bias potential to collective variables. mdpi.com | Calculating the free energy profile of binding/unbinding. |
| Replica-Exchange MD | Simulates multiple replicas at different temperatures with exchanges. nih.gov | Exploring the conformational landscape of the this compound-protein complex. |
| Steered MD | Applies an external force to drive a process. | Investigating the unbinding pathway from a protein active site. |
| Adaptive Biasing Force | Applies a force to overcome the free energy barriers along a coordinate. mdpi.com | Determining the potential of mean force for ligand transport. |
Statistical Mechanics and Thermodynamics of this compound Binding
The ultimate goal of many molecular modeling studies is to quantitatively predict the binding affinity of a ligand for its target. The binding affinity is fundamentally a thermodynamic quantity, specifically the standard free energy of binding (ΔG°). nih.gov Statistical mechanics provides the theoretical framework to connect the microscopic properties of the this compound-protein system, as obtained from simulations, to macroscopic thermodynamic observables like binding free energy. mit.eduox.ac.uk
The binding free energy can be decomposed into enthalpic (ΔH) and entropic (ΔS) components: ΔG° = ΔH - TΔS.
Enthalpy (ΔH): Represents the change in heat content upon binding and is related to the formation of favorable interactions (hydrogen bonds, van der Waals contacts, electrostatic interactions) and the release of high-energy water molecules from the binding site.
Entropy (ΔS): Represents the change in disorder upon binding. This includes the loss of translational and rotational entropy of the ligand as it becomes constrained in the binding site, as well as changes in the conformational entropy of the ligand and protein, and the entropy of the solvent. nih.gov
Several computational methods, often used in conjunction with enhanced sampling techniques, can be employed to calculate the binding free energy of this compound:
Free Energy Perturbation (FEP): Calculates the free energy difference between two states (e.g., this compound in solvent and in the protein binding site) by computationally "perturbing" one into the other over a series of non-physical intermediate steps.
Thermodynamic Integration (TI): Similar to FEP, this method calculates the free energy difference by integrating the derivative of the potential energy with respect to a coupling parameter that smoothly transforms the initial state into the final state.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are more approximate but computationally less expensive methods. They use snapshots from an MD simulation to calculate the enthalpic components from molecular mechanics energies and solvation free energies using continuum solvent models (Poisson-Boltzmann or Generalized Born). The entropic contribution is often estimated, for example, through normal mode analysis.
| Thermodynamic Parameter | Illustrative Calculated Value | Component Contribution |
|---|---|---|
| Binding Enthalpy (ΔH) | -15.5 kcal/mol | Favorable intermolecular interactions (H-bonds, van der Waals). |
| Binding Entropy (-TΔS) | +6.0 kcal/mol | Loss of translational/rotational freedom, conformational changes. |
| Binding Free Energy (ΔG°) | -9.5 kcal/mol | Overall binding affinity. |
Future Directions and Emerging Research Avenues for Zinc36617540
Exploration of ZINC36617540's Polypharmacology and Off-Target Interactions
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug development. While it can lead to enhanced efficacy or new therapeutic applications, it can also cause unintended side effects through off-target interactions. The primary known molecular target for this compound is the HIV-1 Nef protein, identified through a pharmacophore-based virtual screen. researchgate.netacs.org The binding is thought to be driven by significant hydrophobic and electrostatic interactions within a key dimer interface of the protein. researchgate.netacs.orgmedchemexpress.com
However, the complete target profile of this compound remains uncharacterized. The initial screening was part of a broader research effort with an interest in polypharmacological approaches for complex diseases, but specific data on the off-targets of this compound is not yet available. researchgate.net Future research must focus on systematically identifying other potential binding partners. This can be achieved through a variety of methods:
Computational Prediction: Utilizing advanced molecular docking and simulation techniques to screen this compound against a wide array of known protein structures.
In Vitro Screening: Employing techniques like affinity chromatography or proteomic-based approaches to identify proteins from cell lysates that bind to an immobilized form of the compound.
Phenotypic Screening: Assessing the effects of the compound across a diverse range of cell lines and assays to uncover unexpected biological activities that may point toward additional targets.
A thorough understanding of its polypharmacology is essential to build a comprehensive profile of its therapeutic potential and to anticipate any potential liabilities before advancing it as a lead compound.
Development of Novel this compound-Based Chemical Probes
To rigorously investigate the biological role and mechanism of action of this compound, the development of specialized chemical probes is a crucial next step. nih.govrsc.org Chemical probes are modified versions of a bioactive compound that incorporate additional functionalities, such as a fluorescent reporter or a reactive group for covalent labeling, without compromising the compound's primary activity. nih.gov As of now, no dedicated chemical probes based on the this compound scaffold have been reported.
Future research should aim to synthesize derivatives of this compound that can serve as:
Activity-Based Probes (ABPs): These probes would allow for the direct visualization and quantification of target engagement with the Nef protein within complex biological samples like cell lysates or even live cells. nih.govchemrxiv.org
Affinity-Based Probes: By attaching a tag like biotin, these probes can be used to isolate the Nef protein and any associated binding partners, helping to confirm its interactions and explore the broader cellular machinery it influences. nih.gov
Imaging Probes: Incorporating a fluorophore would enable the use of advanced microscopy techniques to track the subcellular localization of the compound and its target.
The creation of such tools would be invaluable for validating the interaction with Nef in a cellular context, identifying off-targets, and dissecting the downstream consequences of this interaction. rsc.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
The very discovery of this compound was a product of computational science, specifically molecular docking simulations based on a pharmacophore model. researchgate.netacs.org This highlights the power of computer-aided methods in modern drug discovery. The next phase of research can further leverage the rapidly advancing fields of artificial intelligence (AI) and machine learning (ML) to accelerate the development of this compound. opcw.orgqualcomm.comnih.gov
Potential applications include:
Predictive Modeling: ML algorithms can be trained on existing bioactivity data to predict the polypharmacology of this compound, forecast potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential off-targets with greater speed and accuracy than traditional screening. nih.govnih.gov
Lead Optimization: Generative AI models can design novel analogues of this compound with improved potency, selectivity, and drug-like properties. These models can explore a vast chemical space to propose modifications that human chemists might not intuitively consider.
Data Analysis: ML can be used to analyze complex datasets from preclinical experiments, such as proteomic or transcriptomic data, to identify subtle patterns and biomarkers related to the compound's mechanism of action. nih.gov
By integrating these advanced computational tools, researchers can make more informed, data-driven decisions, streamlining the journey from a computational hit to a refined preclinical candidate. qualcomm.comnih.gov
Translational Research Perspectives for this compound-Derived Leads (Excluding Clinical Trials)
The path from a computational hit to a drug candidate requires rigorous preclinical validation. nih.govpelagobio.com Key translational research steps, excluding clinical trials, would involve:
In Vitro Validation: Synthesizing this compound and its optimized analogues to confirm their inhibitory activity in biochemical and cell-based assays. This includes verifying their ability to block known Nef functions, such as the downregulation of host cell surface receptors (e.g., CD4) or the enhancement of viral infectivity. researchgate.net
Mechanism of Action Studies: Using the chemical probes developed in section 9.2, researchers can confirm that the compound's antiviral effect is directly mediated through its binding to the Nef protein in a cellular environment.
Preclinical Model Testing: Evaluating the efficacy of lead compounds derived from this compound in relevant preclinical models, such as primary human immune cells infected with HIV, to demonstrate a clear therapeutic effect. pelagobio.comwakehealth.edu
Successfully completing these preclinical stages would provide the necessary evidence to support the advancement of a this compound-derived compound into formal drug development programs. dzhk.de
Q & A
Q. How can interdisciplinary approaches address this compound's translational challenges?
- Collaborate with pharmacologists for PK/PD modeling (e.g., non-compartmental analysis) and toxicologists for safety profiling. Integrate multi-omics data (transcriptomics, metabolomics) to elucidate mechanisms of resistance or off-target effects .
Methodological Guidance
- Data Analysis : Use Shapiro-Wilk tests for normality assessment before applying parametric (ANOVA) or non-parametric (Kruskal-Wallis) statistics. For omics data, apply Benjamini-Hochberg correction to control false discovery rates .
- Reproducibility : Share raw data and code repositories (e.g., GitHub) alongside publications. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
